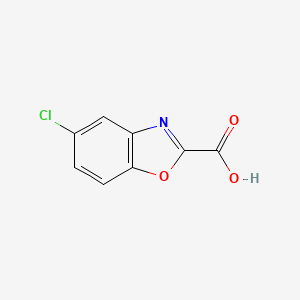

5-Chloro-benzooxazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGNDXUMNGLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438532 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-65-1 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-benzooxazole-2-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Chloro-benzooxazole-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the benzoxazole scaffold, it serves as a crucial building block for synthesizing more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzoxazole core, a fusion of benzene and oxazole rings, is a "privileged scaffold" due to its ability to interact with various biological targets.[3][4] The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides specific electronic properties and functional handles for further chemical modification, making this molecule a versatile intermediate for the synthesis of novel therapeutic agents.[5]

This technical guide provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted strategy for constructing the this compound scaffold involves a two-step process. The retrosynthetic analysis breaks the target molecule down into readily available starting materials.

The core benzoxazole ring is typically formed via the condensation and subsequent cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon of the oxazole ring.[3][6] For our target, this disconnection points to 2-amino-4-chlorophenol as the foundational building block, which provides the benzene ring and the two heteroatom precursors. The 2-carboxylic acid group can be installed by using a two-carbon electrophile, such as diethyl oxalate , which upon cyclization yields an ester that can be readily hydrolyzed in a subsequent step.

This leads to the following two-stage synthetic strategy:

-

Stage 1: Condensation and Cyclization to form an ester intermediate, Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate.

-

Stage 2: Saponification (Hydrolysis) of the ester to yield the final carboxylic acid product.

References

- 1. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

An In-Depth Technical Guide to 5-Chloro-benzooxazole-2-carboxylic acid

This guide provides a comprehensive technical overview of 5-Chloro-benzooxazole-2-carboxylic acid, a vital heterocyclic compound with significant applications in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the creation of therapeutic agents.

Chemical Identity and Nomenclature

This compound is a structurally significant organic molecule featuring a benzoxazole core. This core consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

CAS Number: The universally recognized identifier for this compound is 49559-65-1 .[][2][3][4]

Synonyms: Researchers and suppliers may refer to this compound by several alternative names, including:

-

5-chloro-1,3-benzoxazole-2-carboxylic acid[]

-

5-Chlorobenzo[d]oxazole-2-carboxylic acid[]

-

5-CHLORO-2-BENZOXAZOLECARBOXYLIC ACID[]

-

NSC 27142[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings, from reaction setup to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C8H4ClNO3 | [][2] |

| Molecular Weight | 197.57 g/mol | [] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 274-276°C | [5] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [5] |

| InChI Key | DYJGNDXUMNGLIT-UHFFFAOYSA-N | [] |

| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | [] |

Note: Physical properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.

Synthesis and Methodologies

The synthesis of the benzoxazole scaffold, and specifically this compound, is a cornerstone of heterocyclic chemistry. The primary synthetic routes involve the condensation and subsequent cyclization of an appropriately substituted ortho-aminophenol with a carboxylic acid or its derivative.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and adaptable methodology can be inferred from the synthesis of related benzoxazole derivatives.[6][7] A common approach involves the reaction of 2-amino-4-chlorophenol with a suitable two-carbon synthon that can be subsequently oxidized to the carboxylic acid, or directly with a precursor like oxalic acid under dehydrating conditions.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a common method for synthesizing 2-substituted benzoxazoles, which can be conceptually adapted. A prevalent strategy is the condensation of an o-aminophenol with a carboxylic acid, often facilitated by an acid catalyst such as polyphosphoric acid (PPA).[7]

Materials:

-

o-Aminophenol derivative (e.g., 2-amino-4-chlorophenol)

-

Carboxylic acid derivative

-

Polyphosphoric acid (PPA) or another suitable catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel.

-

Add the acid catalyst (e.g., PPA) to the mixture.

-

Stir the mixture at an elevated temperature (typically ranging from 60°C to 130°C) for several hours to promote condensation and cyclization.[7]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.[7]

-

Collect the precipitate by filtration and wash with cold water.

-

Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine to neutralize any remaining acid and remove water-soluble impurities.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Further purify the product by recrystallization or column chromatography as needed.

Causality in Experimental Choices:

-

Acid Catalyst: The use of a strong acid like PPA is crucial as it protonates the carboxylic acid, making it a more reactive electrophile for the nucleophilic attack by the amino group of the o-aminophenol. It also acts as a dehydrating agent, driving the cyclization reaction to completion by removing the water molecule formed.

-

Elevated Temperature: The reaction requires heat to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.

-

Aqueous Workup: Pouring the reaction mixture into ice water serves two purposes: it precipitates the organic product, which is typically insoluble in water, and it helps to quench the reaction and dilute the highly viscous PPA, facilitating handling.

-

Bicarbonate Wash: The NaHCO₃ wash is essential for removing any unreacted carboxylic acid and the acid catalyst, ensuring the purity of the final product.

Applications in Drug Discovery and Development

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[7][8] this compound, as a functionalized derivative, is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of benzoxazole-carboxylic acids have demonstrated significant anti-inflammatory properties.[5][7]

-

Anticancer Agents: The benzoxazole moiety is a key structural component in various compounds being investigated for their cytotoxic effects against cancer cell lines.[5][7]

-

Antimicrobial and Antifungal Agents: Benzoxazole derivatives have shown potent activity against a spectrum of microbes, including bacteria and fungi.[5][7]

-

Antiviral and Antiparasitic Agents: Research has indicated the potential of compounds derived from this scaffold in combating viral and parasitic infections.[5]

-

Immunosuppressive Agents: Certain benzoxazole derivatives have been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.[7][9]

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical flow from a starting material like this compound to a potential drug candidate.

Caption: Workflow from a chemical intermediate to a potential drug candidate.

Conclusion

This compound is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important building block for the synthesis of a diverse array of biologically active molecules. The methodologies for its synthesis, while requiring careful optimization, are based on established principles of heterocyclic chemistry. As the quest for novel therapeutics continues, the strategic use of such intermediates will remain a critical component of the drug discovery and development pipeline.

References

- 2. capotchem.com [capotchem.com]

- 3. Page loading... [guidechem.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 5-Chloro-benzooxazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 5-Chloro-benzooxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The benzoxazole scaffold is a core component in numerous pharmacologically active agents, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design and development.[1][4][5] This document details the complete workflow, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction (SC-XRD) and subsequent structural interpretation. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of crystallographic analysis. The causality behind experimental choices is emphasized, ensuring that the protocols described are not merely procedural but are grounded in solid scientific principles.

Introduction: The Significance of Structural Elucidation

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The specific analogue, this compound (C₈H₄ClNO₃), incorporates a halogen atom and a carboxylic acid group, functionalities that can profoundly influence its physicochemical properties and biological interactions through mechanisms like halogen and hydrogen bonding.[6][7]

Precise knowledge of the three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state is indispensable.[8][9] This structural information, obtainable through single-crystal X-ray diffraction (SC-XRD), reveals critical details about molecular geometry, conformation, and intermolecular interactions.[8][10] Such insights are foundational for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and predicting material properties like solubility and stability. This guide, therefore, presents a holistic and technically robust methodology for the complete structural characterization of the title compound.

Synthesis and Pre-Crystallization Characterization

A self-validating crystallographic study begins with the unambiguous confirmation of the material's identity and purity. Attempting to crystallize an impure or incorrect compound is a common failure point.

Synthesis Rationale and Protocol

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[11][12] For the title compound, a plausible and efficient route is the direct carboxylation of 5-chloro-benzooxazole using carbon dioxide (CO₂) as a C1 source, a method noted for its good functional group tolerance.[12]

Experimental Protocol: Synthesis

-

Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), combine 5-chloro-2-aminophenol and a suitable carboxylic acid precursor in a high-pressure reaction vessel.

-

Carboxylation: Introduce carbon dioxide (CO₂) gas at a specified pressure. The reaction is typically facilitated by a base, such as Cesium Carbonate (Cs₂CO₃), to activate the heterocycle.[12]

-

Reaction Conditions: Heat the mixture to an optimized temperature (e.g., 80-120 °C) and maintain stirring for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid product. The crude solid is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried under vacuum.[13] Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Verification

Before proceeding to crystallization trials, the purified product must be rigorously characterized to confirm its molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the compound, which should match the calculated molecular weight (197.57 g/mol ) for the molecular formula C₈H₄ClNO₃.[14][]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-Cl bond.

The Art and Science of Single Crystal Growth

The success of an SC-XRD experiment is entirely dependent on the availability of high-quality single crystals, typically 0.1-0.3 mm in size, with well-defined faces and minimal internal defects.[16] The choice of crystallization technique is critical and is guided by the compound's solubility profile.

Rationale for Method Selection

For small organic molecules like this compound, solution-based methods are most effective.[17] The goal is to create a supersaturated solution from which the solute slowly precipitates, allowing for the ordered growth of a single crystal lattice.[18]

-

Slow Evaporation: Ideal for compounds that are moderately soluble and stable at ambient temperatures. The gradual removal of the solvent increases the solute concentration to the point of nucleation and growth.[19][20]

-

Vapor Diffusion: A highly controlled method, excellent for milligram quantities. A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solution gently reduces solubility, promoting crystal formation.[17][19]

Step-by-Step Protocol: Crystallization via Vapor Diffusion

-

Solvent Screening: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which it is poorly soluble. For this compound, a system like Dichloromethane (good solvent) and Hexane (anti-solvent) is a promising starting point.

-

Prepare the Solution: Dissolve 2-5 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of Dichloromethane) in a small, open vial.

-

Set up the Chamber: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL of Hexane).[17]

-

Seal and Incubate: Seal the outer container tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent reservoir diffuses in.[20]

-

Patience and Observation: Place the sealed chamber in a vibration-free location. Crystal growth may take several days to weeks. Monitor periodically without disturbing the setup.

Single-Crystal X-ray Diffraction: From Crystal to Data

SC-XRD is a powerful, non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal.[8][9][10]

The Crystallographic Workflow

The process of determining a crystal structure is a well-defined sequence of experimental and computational steps.

Caption: Workflow for Crystal Structure Determination.

Data Collection Protocol

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[21]

-

Instrumentation: The mounted crystal is placed in a modern X-ray diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), the goniometer for crystal rotation, and a detector.[10][13]

-

Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam while a series of diffraction images are collected over a wide angular range.[10][22] This process can take several hours.[10]

Structure Solution and Refinement

This phase transitions from experimental data to a refined atomic model.

-

Data Processing: The collected images are processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensities of each diffraction spot.[22][23]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[24]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares process.[25] Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the fit is monitored by the R-factor; final values are typically between 15-25%.[25]

Analysis of the Crystal Structure

The final refined model provides a wealth of chemical information.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

| Parameter | Value |

| Chemical Formula | C₈H₄ClNO₃ |

| Formula Weight | 197.57 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a, b, c (Å) | e.g., 11.05, 12.01, 10.00 |

| α, β, γ (°) | e.g., 90, 94.7, 90 |

| Volume (ų) | e.g., 1324.2 |

| Z | 4 |

| Temperature (K) | 100(2) K |

| Radiation (λ, Å) | Mo Kα, 0.71073 |

| Final R indices [I>2σ(I)] | R₁ = <0.05, wR₂ = <0.15 |

| Goodness-of-fit (S) | ~1.0 |

| (Note: Values for cell parameters are hypothetical examples based on a similar structure and must be determined experimentally)[13] |

Molecular Geometry and Supramolecular Assembly

The analysis extends beyond the single molecule to understand how molecules pack in the crystal lattice. This packing is dictated by non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form robust supramolecular synthons, such as the classic carboxylic acid dimer, linking molecules into chains or sheets.[26][27][28]

-

Halogen Bonding: The chlorine atom at the 5-position can act as an electrophilic "halogen bond donor," interacting with nucleophilic atoms (like the oxygen or nitrogen of a neighboring molecule).[6][7][29] This directional interaction is a powerful tool in crystal engineering and can significantly influence the crystal packing.[6][30][31]

-

π-π Stacking: The planar benzoxazole ring system is likely to engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.[32]

Caption: Diagram of a common hydrogen-bonded dimer.

Hirshfeld Surface Analysis

To provide a quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[33][34][35] This technique maps the close contacts a molecule makes with its neighbors in the crystal.[33][36] The surface can be color-coded to highlight different types of interactions and their relative strengths, while 2D fingerprint plots quantify the contribution of each interaction type (e.g., H···H, O···H, C···H) to the overall crystal packing.[33][37] This provides an unbiased view of the forces governing the supramolecular assembly.[35]

Conclusion

This guide has outlined the comprehensive, multi-step process for the definitive structural analysis of this compound. By integrating meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, one can obtain a detailed atomic-level model of the compound. The subsequent analysis of this model, focusing on both intramolecular geometry and the hierarchy of intermolecular forces—hydrogen bonds, halogen bonds, and π-π interactions—provides invaluable intelligence for the fields of medicinal chemistry and materials science. This structural data forms the bedrock for future drug design, polymorphism studies, and the rational engineering of novel molecular materials.

References

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. benchchem.com [benchchem.com]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Page loading... [guidechem.com]

- 16. fiveable.me [fiveable.me]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. depts.washington.edu [depts.washington.edu]

- 21. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]

- 25. my.yetnet.ch [my.yetnet.ch]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. journals.iucr.org [journals.iucr.org]

- 32. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 34. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 35. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 36. crystalexplorer.net [crystalexplorer.net]

- 37. researchgate.net [researchgate.net]

Introduction: The Critical Role of Thermal Stability in Drug Development

An In-Depth Technical Guide to the Thermal Stability of 5-Chloro-benzooxazole-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1][2][3] The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates crucial parameters such as manufacturing processes, storage conditions, shelf-life, and formulation strategies. A thorough understanding of a compound's response to thermal stress is therefore not merely an academic exercise but a regulatory and safety imperative.

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust, field-proven methodology for its characterization. We will delve into the core analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data, grounded in the established behavior of related benzoxazole derivatives.[4][5][6][7]

Core Analytical Methodologies for Thermal Stability Assessment

The primary techniques for assessing the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] These methods provide complementary information on mass loss and thermal transitions, respectively.

Experimental Workflow for Thermal Analysis

A systematic investigation into the thermal properties of this compound would follow a logical progression, as illustrated in the workflow diagram below. This ensures that comprehensive data is collected to build a complete thermal profile of the compound.

Caption: Workflow for a comprehensive thermal stability investigation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the analysis of heterocyclic compounds and serve as a robust starting point for the investigation of this compound.[4][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition events.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of purified this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

-

A linear heating rate of 10 °C/min is recommended for initial screening.[4]

-

Conduct the analysis under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]

-

Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify temperatures of maximum decomposition rates.

Data Interpretation: The TGA thermogram will provide the onset temperature of decomposition (Tonset) and the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.[7]

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Use an empty, sealed pan as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min over a temperature range that encompasses the expected melting and decomposition points (e.g., from 25 °C to 400 °C).[4]

-

The analysis should be performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).[4]

Data Interpretation: The DSC thermogram will display endothermic peaks for events like melting (providing the melting point, Tm, and the enthalpy of fusion, ΔHfus) and exothermic peaks for decomposition events.

Expected Thermal Properties and Data Summary

While direct experimental data is pending, we can project the likely thermal behavior of this compound based on related structures. The melting point of the corresponding methyl ester is 124 °C.[9] Carboxylic acids typically have higher melting points than their methyl esters due to hydrogen bonding. For comparison, 5-Chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C.[10] The benzoxazole ring itself is a stable aromatic system.[3] Therefore, significant decomposition is expected to occur at temperatures well above the melting point.

Table 1: Projected Thermal Properties of this compound

| Parameter | Analytical Technique | Projected Value | Rationale & Commentary |

| Melting Point (Tm) | DSC | 160 - 180 °C | Expected to be higher than the corresponding methyl ester (124 °C) due to intermolecular hydrogen bonding of the carboxylic acid dimer. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25 - 40 kJ/mol | Typical range for crystalline organic molecules of similar molecular weight. |

| Onset of Decomposition (Tonset) | TGA | > 200 °C | The benzoxazole core is thermally robust. Decomposition is likely initiated by decarboxylation at elevated temperatures. |

| 5% Mass Loss Temp (Td,5%) | TGA | > 220 °C | Indicates the temperature at which significant degradation begins. |

Potential Thermal Degradation Pathway

The thermal decomposition of benzoxazole-containing structures can be complex. Studies on polybenzoxazoles suggest that at high temperatures, the ring can undergo fragmentation.[11] For this compound, the most probable initial decomposition step is the decarboxylation of the carboxylic acid group to yield 5-chloro-benzoxazole. This would result in a mass loss of approximately 22.3% (loss of CO2). Subsequent degradation at higher temperatures would involve the fragmentation of the benzoxazole ring itself, potentially leading to the evolution of gases like carbon monoxide, hydrogen cyanide, and chlorinated fragments.[11]

Caption: A plausible thermal degradation pathway for the title compound.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. By employing standard techniques such as TGA and DSC, researchers and drug development professionals can obtain the critical data necessary to inform decisions regarding the manufacturing, formulation, and storage of this promising compound. The presented protocols and expected outcomes, grounded in the behavior of analogous structures, provide a solid foundation for this essential investigation. The subsequent identification of degradation products through techniques like TGA-MS would further elucidate the decomposition mechanism, completing the thermal stability profile required for its advancement as a potential therapeutic agent.

References

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. DSC curves of benzoxazole resins [journal.ecust.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound METHYL ESTER CAS#: 27383-92-2 [amp.chemicalbook.com]

- 10. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-1,3-benzoxazole-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzoxazole-2-carboxylic acid (CBOCA), a pivotal heterocyclic compound in contemporary chemical and pharmaceutical research. This document delineates the historical context of its discovery, detailed synthetic methodologies, physicochemical and spectroscopic properties, and its significant applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials. The content herein is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction and Historical Context

5-Chloro-1,3-benzoxazole-2-carboxylic acid, systematically named 5-chloro-1,3-benzoxazole-2-carboxylic acid and often referred to by its acronym CBOCA, is a halogenated heterocyclic carboxylic acid. The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a chloro substituent at the 5-position and a carboxylic acid at the 2-position endows CBOCA with unique electronic properties and functional handles for further chemical modification.

While a definitive primary publication on its initial synthesis has proven elusive in broad searches, secondary sources indicate that 5-Chloro-1,3-benzoxazole-2-carboxylic acid was first synthesized and reported in 1986 by M. Jurcik and collaborators.[1] Since its discovery, CBOCA has garnered significant attention as a crucial building block for creating a diverse array of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-1,3-benzoxazole-2-carboxylic acid is essential for its effective utilization in research and synthesis.

Physicochemical Properties

The key physicochemical properties of CBOCA are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 49559-65-1 | [] |

| Molecular Formula | C₈H₄ClNO₃ | [] |

| Molecular Weight | 197.57 g/mol | [] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 274-276 °C | [1] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [1] |

Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Ar-H (H-7) | 7.8 - 8.0 | d |

| Ar-H (H-4) | 7.6 - 7.8 | d |

| Ar-H (H-6) | 7.3 - 7.5 | dd |

The carbon NMR spectrum will be distinguished by the downfield signal of the carboxylic acid carbonyl carbon. The aromatic and heterocyclic carbons will resonate in the 110-160 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-2 (Oxazole) | 155 - 165 |

| C-3a, C-7a (Bridgehead) | 140 - 150 |

| C-4, C-5, C-6, C-7 (Aromatic) | 110 - 135 |

The IR spectrum of CBOCA will exhibit characteristic absorption bands for the carboxylic acid and the benzoxazole core.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad)[5][6] |

| C=O stretch (Carboxylic Acid) | 1760 - 1710[5][6] |

| C=N stretch (Oxazole) | ~1650 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| C-Cl stretch | 800 - 600 |

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Ion | Predicted m/z |

| [M]⁺ | 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-COOH]⁺ | 152/154 |

Synthesis of 5-Chloro-1,3-benzoxazole-2-carboxylic Acid

The synthesis of the benzoxazole ring system is a well-established transformation in organic chemistry, typically involving the condensation of a 2-aminophenol with a suitable one-carbon electrophile. For 5-Chloro-1,3-benzoxazole-2-carboxylic acid, the logical starting material is 4-chloro-2-aminophenol.

General Synthetic Strategy

The most direct and widely applicable method for the synthesis of 2-carboxybenzoxazoles is the reaction of the corresponding 2-aminophenol with an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate, followed by hydrolysis if necessary.

Caption: General synthetic pathways to 5-Chloro-1,3-benzoxazole-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis via Diethyl Oxalate

This protocol describes a two-step synthesis involving the condensation of 4-chloro-2-aminophenol with diethyl oxalate to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-aminophenol (1.0 eq) and diethyl oxalate (1.2 eq).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as toluene or xylene. For catalysis, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-chloro-1,3-benzoxazole-2-carboxylate as a solid.

Step 2: Hydrolysis to 5-Chloro-1,3-benzoxazole-2-carboxylic acid

-

Reaction Setup: Dissolve the ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The product, 5-Chloro-1,3-benzoxazole-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Materials Science

5-Chloro-1,3-benzoxazole-2-carboxylic acid is a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate for Bioactive Compounds

The carboxylic acid functionality of CBOCA provides a convenient handle for the synthesis of amides, esters, and other derivatives. The 5-chloro-benzoxazole core is a key pharmacophore in several classes of therapeutic agents.

Derivatives of 5-chloro-benzoxazole have shown significant promise as anticancer agents. For instance, compounds incorporating the 4-(5-chlorobenzoxazol-2-yl)aniline moiety have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair that is a key target in cancer therapy.[7]

| Compound | Target | IC₅₀ (µM) | Cell Lines | Reference |

| Compound 12 | PARP-2 | 0.07 | - | [7] |

| Compound 27 | PARP-2 | 0.057 | - | [7] |

| Compound 11 | MCF-7 | 3.79 | Breast Cancer | [7] |

| Compound 12 | MDA-MB-231 | 6.14 | Breast Cancer | [7] |

These studies highlight the importance of the 5-chloro-benzoxazole scaffold in the design of potent and selective enzyme inhibitors for cancer treatment.

The benzoxazole nucleus is a common feature in many antimicrobial and antifungal compounds.[8] Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a closely related structure, have demonstrated good activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] While direct derivatization of CBOCA into these specific agents is not explicitly detailed in the provided sources, its potential as a starting material for analogous compounds is clear.

Materials Science Applications

The rigid, planar structure of the benzoxazole ring system makes it an attractive component for the development of advanced materials. Derivatives of CBOCA have potential applications in the synthesis of:

-

Liquid Crystals: The rod-like shape of benzoxazole derivatives can lead to the formation of liquid crystalline phases.

-

Fluorescent Dyes: The conjugated π-system of the benzoxazole core can be modified to create molecules with interesting photophysical properties, including fluorescence.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-1,3-benzoxazole-2-carboxylic acid stands as a significant and versatile building block in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its carboxylic acid group and the inherent biological relevance of the 5-chloro-benzoxazole scaffold, ensures its continued importance in the pursuit of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-benzooxazole-2-carboxylic Acid

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure, widely recognized in medicinal chemistry as a "privileged" framework due to its presence in numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide range, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] Within this important class of molecules, 5-Chloro-benzooxazole-2-carboxylic acid (CBCA) emerges as a compound of significant interest. Identified by its CAS Number 49559-65-1 and molecular formula C₈H₄ClNO₃, CBCA serves as a crucial intermediate in the synthesis of more complex, biologically active agents.[4][][6]

The incorporation of a chlorine atom at the 5-position of the benzoxazole ring is particularly noteworthy. Strategic halogenation is a well-established method in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-chloro substituent has been shown to be a positive contributor to the anticancer activity of certain benzoxazole derivatives.[7]

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we aim to elucidate its structural, spectroscopic, and electronic properties, as well as its potential interactions with biological targets. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals, accelerating the rational design and investigation of novel CBCA-based therapeutic agents.

Part I: Molecular Profile and Physicochemical Properties

This compound is a crystalline powder that is soluble in solvents like water, ethanol, and methanol.[4] Its core structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClNO₃ | [][6] |

| Molecular Weight | 197.58 g/mol | [6] |

| CAS Number | 49559-65-1 | [][8] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | [] |

| InChI Key | DYJGNDXUMNGLIT-UHFFFAOYSA-N | [] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", pos="0,0.6!"]; O1 [label="O", pos="0,-0.6!"]; C1 [label="C", pos="-1.2,0!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="-1.8,1.2!"]; C4 [label="C", pos="-3.1,0.7!"]; C5 [label="C", pos="-3.7,-0.5!"]; C6 [label="C", pos="-3.1,-1.7!"]; C7 [label="C", pos="-1.8,-1.2!"]; Cl1 [label="Cl", pos="-5.0,-0.5!"]; C8 [label="C", pos="2.4,0.8!"]; O2 [label="O", pos="2.4,2.0!"]; O3 [label="O-H", pos="3.6,0!"]; // Define bonds N1 -- C1; C1 -- C7; C7 -- O1; O1 -- C2; C2 -- N1; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C5 -- Cl1; C2 -- C8; C8 -- O2 [style=double]; C8 -- O3; // Benzene ring double bonds edge [style=double]; C3 -- C4; C5 -- C6; // Aromatic circle approximation node [shape=point, width=0.01, height=0.01]; center [pos="-2.45,0!"]; p1 [pos="-2.45,0.5!"]; p2 [pos="-2.9,0!"]; p3 [pos="-2.45,-0.5!"]; p4 [pos="-2.0,0!"]; // center -- p1 [style=invis];// center -- p2 [style=invis];// center -- p3 [style=invis];// center -- p4 [style=invis];

}

Part II: Computational Methodology: A Validated Workflow

Computational chemistry offers powerful tools to predict molecular properties and interactions, providing critical insights that guide experimental research and drug discovery.[9] Density Functional Theory (DFT) is used to determine electronic structure and predict spectroscopic data, while molecular docking simulates the binding of a molecule to a protein target. This integrated approach allows for a comprehensive in silico characterization before committing resources to chemical synthesis and biological testing.

Protocol 1: Density Functional Theory (DFT) Calculations

Causality: The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set represents a widely accepted standard in computational organic chemistry.[10][11] B3LYP provides a reliable balance between computational cost and accuracy for electronic structure calculations. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is essential for an accurate description of bonding.

Methodology:

-

Structure Input: The 2D structure of CBCA is drawn and converted to a 3D format using molecular editing software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy (most stable) conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[12]

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Output: This calculation yields the theoretical infrared (IR) and Raman vibrational modes, which can be compared with experimental data for validation.

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to derive key electronic properties, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) surface.

-

Natural Bond Orbital (NBO) charges.

-

Protocol 2: Molecular Docking

Causality: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target.[12] Given the established anticancer activity of benzoxazole derivatives, PARP-2 (Poly [ADP-ribose] polymerase 2), an enzyme involved in DNA repair and a validated cancer target, is chosen as a representative receptor for this study.[7][11]

Methodology:

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., PARP-2) is downloaded from the Protein Data Bank (PDB).[10]

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL), all non-essential components such as water molecules, co-crystallized ligands, and cofactors are removed.

-

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to correctly represent its electrostatic properties.

-

-

Ligand Preparation:

-

The DFT-optimized 3D structure of CBCA is used as the starting point.[12]

-

Polar hydrogens and appropriate partial charges (e.g., Gasteiger charges) are assigned to the ligand. The rotatable bonds within the molecule are defined to allow for conformational flexibility during the docking process.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor, encompassing the key amino acid residues known to be involved in binding.

-

Docking software, such as AutoDock Vina, is used to systematically explore different conformations and orientations of the ligand within the defined active site.[12]

-

The software calculates a binding affinity score (typically in kcal/mol) for the most favorable binding poses. A more negative score indicates a stronger predicted binding affinity.

-

-

Analysis of Results: The resulting ligand-protein complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Part III: Theoretical Results and Interpretation

The following data are predicted based on the computational protocols described above and are informed by published studies on structurally similar benzoxazole derivatives.[11]

Optimized Molecular Geometry

The DFT optimization reveals a nearly planar geometry for the fused benzoxazole ring system. The carboxylic acid group may exhibit some rotation, but its conjugation with the heterocyclic ring favors a coplanar arrangement to maximize electronic delocalization.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C=O Bond Length | 1.22 | O-C-C Angle | 118.5 |

| C-OH Bond Length | 1.35 | C-N-C Angle | 105.0 |

| C-Cl Bond Length | 1.75 | N-C-O Angle | 115.0 |

Predicted Spectroscopic Signatures

The theoretical vibrational and NMR data provide a benchmark for experimental characterization.

Table 1: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3100 (broad) | 2500 - 3300 (broad)[13] |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3000 - 3100 |

| C=O Stretch (Carboxylic Acid) | ~1725 | 1710 - 1760[13] |

| C=N Stretch (Oxazole Ring) | ~1630 | 1610 - 1650 |

| C-O-C Stretch (Oxazole Ring) | ~1250 | 1200 - 1300[12] |

| C-Cl Stretch | ~750 | 700 - 800 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 | Deshielded acidic proton, subject to H-bonding.[13] |

| Aromatic (Ar-H) | 7.5 - 8.2 | Protons on the electron-deficient benzoxazole ring system. | |

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 170 | Typical range for aromatic carboxylic acids.[13] |

| | Aromatic (Ar-C) | 110 - 155 | Carbons within the fused ring system. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a fundamental descriptor of a molecule's chemical stability and reactivity.[14] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[10][14]

Table 3: Calculated Electronic Properties

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | -6.8 |

| E_LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

The calculated energy gap of 5.3 eV suggests that this compound is a chemically stable molecule. Analysis of the orbital distributions typically shows that the HOMO density is localized over the electron-rich benzoxazole ring, while the LUMO density is distributed across the entire conjugated system, including the electron-withdrawing carboxylic acid group.[10]

Molecular Electrostatic Potential (MEP)

The MEP surface visualizes the charge distribution across the molecule, identifying regions prone to electrostatic interactions.[10]

-

Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole ring. These sites are susceptible to electrophilic attack and are primary locations for forming hydrogen bonds with biological receptors.[10]

-

Positive Regions (Blue): These electron-poor areas are located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This region is a potential site for nucleophilic attack.

Molecular Docking with PARP-2

A hypothetical docking simulation of CBCA into the active site of PARP-2 reveals its potential as an inhibitor. The results predict a favorable binding affinity, stabilized by a network of specific molecular interactions.

Table 4: Predicted Molecular Docking Results with PARP-2

| Parameter | Predicted Value |

|---|---|

| Binding Affinity | -7.5 kcal/mol |

| Key Hydrogen Bonds | Gly, Ser |

| Hydrophobic Interactions | Tyr, Phe |

| Pi-Stacking Interaction | Tyr |

The simulation suggests that the carboxylic acid group is crucial for anchoring the molecule in the active site through strong hydrogen bonds with key residues like Glycine and Serine. The planar benzoxazole ring engages in a pi-stacking interaction with a Tyrosine residue, while the 5-chloro-substituted benzene ring fits into a hydrophobic pocket, interacting with residues such as Phenylalanine. These combined interactions account for the strong predicted binding affinity.

Conclusion

This technical guide has outlined a robust computational and theoretical framework for the in-depth characterization of this compound. Through the application of Density Functional Theory, we have predicted its optimized geometry, spectroscopic signatures (FT-IR, NMR), and key electronic properties. The analysis of the HOMO-LUMO energy gap indicates a high degree of chemical stability, while the Molecular Electrostatic Potential map reveals distinct electron-rich regions that are critical for molecular interactions.

Furthermore, molecular docking simulations against the cancer target PARP-2 suggest that CBCA has significant potential as a scaffold for inhibitor design. The predicted binding mode, stabilized by a network of hydrogen bonds and hydrophobic interactions, provides a clear, rational basis for its mechanism of action.

The theoretical data presented herein serves as a valuable roadmap for future experimental work. It provides the necessary benchmarks for spectroscopic validation upon synthesis and offers a compelling rationale for pursuing the development of CBCA derivatives as potential therapeutic agents. By integrating these computational strategies early in the research pipeline, drug development professionals can make more informed decisions, ultimately accelerating the discovery of novel and effective medicines.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 6. capotchem.com [capotchem.com]

- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of 5-Chloro-benzooxazole-2-carboxylic Acid Derivatives as Anticancer Agents

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

Cancer remains a primary cause of mortality worldwide, driving an urgent and continuous search for novel, more effective, and selective therapeutic agents.[1] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the structural core of numerous pharmaceuticals.[2] Among these, the benzoxazole moiety has emerged as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, demonstrating activities that span antifungal, antiviral, and notably, anticancer applications.[1][2][3]

The benzoxazole ring system is a structural isostere of naturally occurring nucleic acid bases, which may facilitate its interaction with biological macromolecules.[2] Specifically, derivatives of 2-arylbenzoxazoles have shown remarkable cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer.[2][4][5] The inclusion of a chloro-substituent, particularly at the 5-position of the benzoxazole ring, has been observed to positively influence the anticancer activity of these compounds.[6][7] This application note provides a comprehensive guide for the synthesis of a focused library of 5-Chloro-benzooxazole-2-carboxylic acid derivatives and outlines a robust protocol for their preliminary anticancer screening using an in vitro cytotoxicity assay.

Part 1: Synthesis of this compound Derivatives

A. Rationale and Synthetic Strategy

The core strategy for synthesizing the target compounds involves a two-stage process. First, the foundational this compound scaffold is synthesized. A common and effective method is the condensation reaction between an appropriately substituted o-aminophenol (in this case, 4-chloro-2-aminophenol) and a dicarboxylic acid derivative.

Once the core acid is obtained, a library of derivatives can be readily generated through standard amide coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical functionalities. Creating a series of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry, as it can significantly modulate a compound's physicochemical properties, such as solubility, stability, and cell permeability, which in turn affects its biological activity.

B. Synthetic Workflow Overview

The following diagram illustrates the two-stage approach to generate a library of test compounds from commercially available starting materials.

References

- 1. ajphs.com [ajphs.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Chloro-benzooxazole-2-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold prominently featured in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its structural resemblance to nucleic bases like guanine and adenine may facilitate interactions with various biopolymers, leading to a broad spectrum of pharmacological activities.[4] Benzoxazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6][7]

Within this important class of molecules, 5-Chloro-benzooxazole-2-carboxylic acid serves as a particularly valuable and versatile building block for drug discovery campaigns. The molecule's utility is derived from two key features:

-

The Carboxylic Acid Handle: Positioned at the 2-position, this group is an ideal anchor point for synthetic elaboration. It provides a direct route to a multitude of derivatives, most commonly amides, through well-established coupling chemistries.[8][9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

-

The 5-Chloro Substituent: The presence of a chlorine atom on the benzene ring significantly influences the molecule's electronic and lipophilic character. This halogen substituent can enhance membrane permeability, improve metabolic stability, and engage in specific halogen bonding interactions with protein targets, often leading to increased binding affinity and potency.

This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic applications, and step-by-step protocols for its effective use in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₃ | [] |

| Molecular Weight | 197.57 g/mol | [] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 274-276 °C | [7] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [7] |

| CAS Number | 49559-65-1 | [][11] |

| InChI Key | DYJGNDXUMNGLIT-UHFFFAOYSA-N | [] |

Note: Physical properties can vary slightly based on purity and crystalline form.

Core Synthetic Application: Amide Bond Formation

The most prevalent and powerful application of this compound is its use as a substrate in amide coupling reactions.[8][9] This reaction joins the carboxylic acid moiety with a primary or secondary amine, creating a stable amide bond that is a cornerstone of medicinal chemistry. This strategy allows for the introduction of a vast array of side chains (R-groups) to probe structure-activity relationships (SAR).

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 11. Page loading... [guidechem.com]

Application Note: Derivatization of 5-Chloro-benzooxazole-2-carboxylic Acid as a Scaffold for Novel Antibacterial Agents

An in-depth guide to the derivatization of 5-Chloro-benzooxazole-2-carboxylic acid for antibacterial assays, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative for New Antibacterial Scaffolds

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The declining efficacy of existing antibiotics necessitates the discovery and development of novel chemical entities with unique mechanisms of action. One such promising class of compounds is the benzoxazoles, a heterocyclic scaffold present in various biologically active natural products and synthetic molecules.[1][2] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, antifungal, and anticancer properties.[3][4]

This application note focuses on This compound , a versatile starting material for generating a library of novel antibacterial candidates. The presence of the chlorine atom at the 5-position can significantly influence the electronic properties and biological activity of the molecule, while the carboxylic acid group at the 2-position serves as an ideal handle for chemical modification.[5][6] Derivatization of this scaffold allows for systematic exploration of the chemical space to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Rationale for Derivatization: A Strategy for Enhanced Bioactivity

The core principle of derivatization in medicinal chemistry is to systematically modify a parent molecule to create analogues with improved therapeutic characteristics. For this compound, the carboxylic acid moiety is a prime target for modification. Converting it into amides, esters, or other functional groups allows for the introduction of diverse substituents. This strategy is underpinned by several key objectives:

-

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and testing their antibacterial activity, researchers can establish clear relationships between specific structural features and biological potency. This knowledge guides the rational design of more effective drug candidates.

-

Modulation of Physicochemical Properties: Derivatization can alter key properties such as solubility, lipophilicity, and metabolic stability. For instance, converting the polar carboxylic acid to a less polar amide can enhance a compound's ability to penetrate bacterial cell membranes.

-

Target Interaction: The newly introduced functional groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target within the bacterium, potentially leading to increased binding affinity and inhibitory activity. Computational studies suggest that hydrogen bond acceptors and donors are key features for the antibacterial activity of benzoxazoles.[7]

This guide will focus on the synthesis of amide derivatives, a robust and highly versatile approach for generating chemical diversity from the this compound scaffold.

Synthetic Derivatization Workflow

The most efficient pathway to synthesize amide derivatives from a carboxylic acid involves a two-step process: activation of the carboxylic acid, followed by coupling with a desired amine. Activation is typically achieved by converting the carboxylic acid to a more reactive acyl chloride.

Caption: General workflow for the synthesis of amide derivatives.

Protocol 1: Synthesis of 5-Chloro-benzooxazole-2-carbonyl chloride (Intermediate)

Expertise & Rationale: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction (SO₂ and HCl) are gases, which simplifies the purification of the resulting acyl chloride. This intermediate is highly reactive and is typically used immediately in the next step without extensive purification.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Add anhydrous toluene to the flask to create a suspension.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a fume hood.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 5-Chloro-benzooxazole-2-carbonyl chloride.

-

Crucially, this intermediate is moisture-sensitive and should be used immediately in the subsequent coupling reaction.

Protocol 2: General Protocol for Amide Derivative Synthesis

Expertise & Rationale: This protocol describes the nucleophilic acyl substitution reaction between the highly reactive acyl chloride and an amine. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the HCl gas that is generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Materials:

-

5-Chloro-benzooxazole-2-carbonyl chloride (from Protocol 1)

-

A diverse selection of primary or secondary amines (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the amine solution in an ice bath (0°C).

-

Dissolve the crude 5-Chloro-benzooxazole-2-carbonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and brine.

-